1-Methoxybicyclo[2.2.1]heptan-2-one
Description
1-Methoxybicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative featuring a methoxy group (-OCH₃) at the 1-position and a ketone group at the 2-position of the norbornane framework. The methoxy substitution likely influences its polarity, solubility, and reactivity compared to camphor, making it a candidate for specialized applications in organic synthesis or materials science .
Properties
CAS No. |
59152-25-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methoxybicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c1-10-8-3-2-6(5-8)4-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
AXHASYOZAGUREI-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C1)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxybicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the methoxylation of norbornanone derivatives. The reaction typically requires the use of methanol and an acid catalyst under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methoxybicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted norbornane derivatives.
Scientific Research Applications
1-Methoxybicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxybicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ketone functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
Key Observations :
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- Camphor’s crystalline structure and volatility contrast with the inferred liquid state of 1-Methoxy derivatives due to reduced symmetry.
- Antimicrobial activity is prominent in camphor (0.1448% in plant extracts) but untested in 1-Methoxy analogs .
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